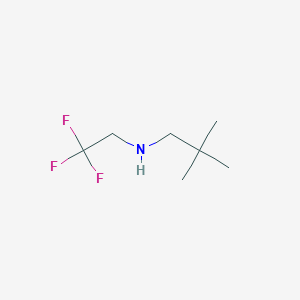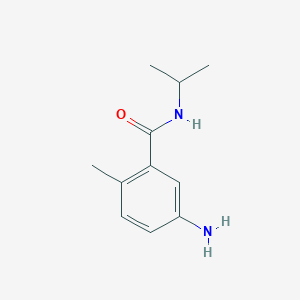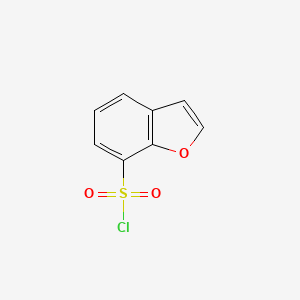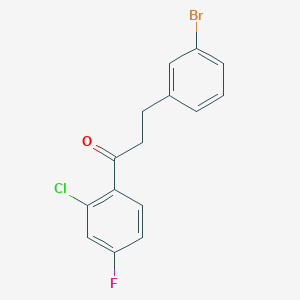
3-(3-溴苯基)-1-(2-氯-4-氟苯基)丙-1-酮
描述
3-(3-Bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one, commonly referred to as 3-BPF, is a synthetic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. 3-BPF is a versatile compound that has been used as a starting material for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. In addition, 3-BPF has been studied for its potential mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
碳氟键形成
研究表明,可以通过钌的氟配合物形成碳氟键,该配合物与某些溴化物和氯化物反应生成氟化产物。此工艺对于开发具有潜在药物和农用化学品应用的新化合物至关重要 (Barthazy 等人,1999).
分子结构与表征
使用光谱技术和密度泛函理论 (DFT) 对相关化合物进行合成和结构表征,突出了此类化合物在理解分子相互作用和性质方面的重要性。此知识可应用于设计具有特定电子或光物理性质的材料 (Bhumannavar, 2021).
不对称合成
使用微生物还原酶进行不对称合成以产生手性中间体,证明了相关化合物在抗抑郁药合成中的潜在应用。这展示了这些化合物在药物化学中的相关性,特别是在对映体纯药物的合成中 (Choi 等人,2010).
光学和光物理性质
通过分子控制研究聚(噻吩)的光学性质和固态发射增强,表明相关化合物在光电应用材料开发中的潜在用途。调整这些性质的能力对于创建高效的发光器件和光伏器件至关重要 (Li, Vamvounis, & Holdcroft, 2002).
DNA 结合和抑制研究
关于与 DNA 的结合相互作用以及对尿素酶等生物活性的抑制的研究表明了相关化合物潜在的治疗应用。了解这些相互作用可以导致开发新药和治疗剂 (Rasool 等人,2021).
属性
IUPAC Name |
3-(3-bromophenyl)-1-(2-chloro-4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFCDXMZFUHIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



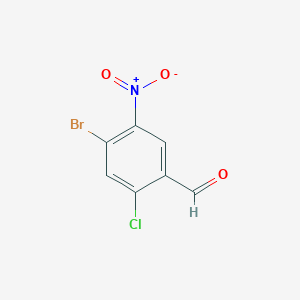
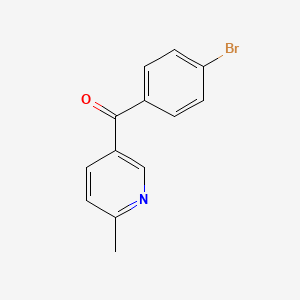
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
![tert-butyl N-{[4-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1522368.png)
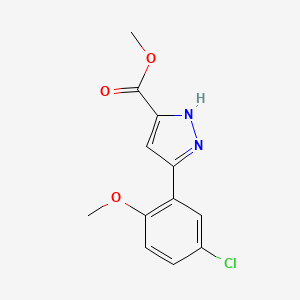
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)
